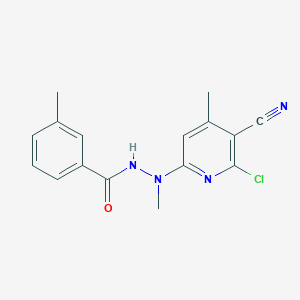![molecular formula C12H14N4O3 B11485994 4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B11485994.png)
4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID is an organic compound that features a tetrazole ring attached to a butanoic acid chain, with a methoxyphenyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Reduction: The oxobutanoic acid is then reduced to 4-(4-methoxyphenyl)butanoic acid.
Tetrazole Formation: The butanoic acid derivative is then subjected to a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 4-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID.
Reduction: 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-METHOXYPHENYL)BUTANOIC ACID: Similar structure but lacks the tetrazole ring.
5-(4-METHOXYPHENYL)-1H-INDOLE: Contains a methoxyphenyl group but has an indole ring instead of a tetrazole.
5-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Similar to the indole derivative but with an imidazole ring.
Uniqueness
4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID is unique due to the presence of both a tetrazole ring and a methoxyphenyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H14N4O3 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
4-[5-(3-methoxyphenyl)tetrazol-2-yl]butanoic acid |
InChI |
InChI=1S/C12H14N4O3/c1-19-10-5-2-4-9(8-10)12-13-15-16(14-12)7-3-6-11(17)18/h2,4-5,8H,3,6-7H2,1H3,(H,17,18) |
Clave InChI |
FPENJGASKYKCBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN(N=N2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1-Benzofuran-2-yl)-2-hydroxyethyl]-1-butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11485932.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11485933.png)
![Propan-2-yl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11485936.png)
![5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11485941.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11485956.png)
![3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485959.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B11485962.png)
![N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide](/img/structure/B11485963.png)
![N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485976.png)
![5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11485978.png)

![3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B11485998.png)
![1-Adamantylmethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B11486004.png)
